molecular formula C12H17N7O B11011482 6-(pyrimidin-2-ylamino)-N-(4H-1,2,4-triazol-3-yl)hexanamide

6-(pyrimidin-2-ylamino)-N-(4H-1,2,4-triazol-3-yl)hexanamide

Cat. No.: B11011482
M. Wt: 275.31 g/mol
InChI Key: OWEBIWJOHFNMRE-UHFFFAOYSA-N
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Description

6-(pyrimidin-2-ylamino)-N-(4H-1,2,4-triazol-3-yl)hexanamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring, a triazole ring, and a hexanamide chain, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrimidin-2-ylamino)-N-(4H-1,2,4-triazol-3-yl)hexanamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a triazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(pyrimidin-2-ylamino)-N-(4H-1,2,4-triazol-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.

Scientific Research Applications

6-(pyrimidin-2-ylamino)-N-(4H-1,2,4-triazol-3-yl)hexanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(pyrimidin-2-ylamino)-N-(4H-1,2,4-triazol-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound shares the triazole ring but has a different overall structure and properties.

    3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine: Another compound with a triazole ring, used in coordination polymers and materials science.

Uniqueness

6-(pyrimidin-2-ylamino)-N-(4H-1,2,4-triazol-3-yl)hexanamide is unique due to its specific combination of pyrimidine, triazole, and hexanamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H17N7O

Molecular Weight

275.31 g/mol

IUPAC Name

6-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-5-yl)hexanamide

InChI

InChI=1S/C12H17N7O/c20-10(18-12-16-9-17-19-12)5-2-1-3-6-13-11-14-7-4-8-15-11/h4,7-9H,1-3,5-6H2,(H,13,14,15)(H2,16,17,18,19,20)

InChI Key

OWEBIWJOHFNMRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCCCCC(=O)NC2=NC=NN2

Origin of Product

United States

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